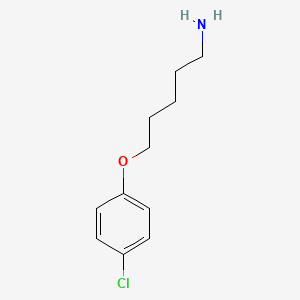

5-(4-Chlorophenoxy)pentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(5-Aminopentyl)oxy]-4-chlorobenzene is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . This compound is characterized by the presence of an aminopentyl group attached to a chlorobenzene ring through an ether linkage. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 5-bromo-1-pentylamine under basic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1-[(5-Aminopentyl)oxy]-4-chlorobenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Aminopentyl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The aminopentyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Scientific Research Applications

1-[(5-Aminopentyl)oxy]-4-chlorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminopentyl group may facilitate binding to target proteins, while the chlorobenzene moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

1-[(2-Aminopentyl)oxy]-4-chlorobenzene: Similar structure but with the aminopentyl group attached at a different position.

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: Contains additional bromine atoms, leading to different chemical properties and reactivity.

Uniqueness

1-[(5-Aminopentyl)oxy]-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopentyl group enhances its potential for biological interactions, while the chlorobenzene ring provides stability and reactivity.

Biological Activity

5-(4-Chlorophenoxy)pentan-1-amine, also known as this compound hydrochloride, is a chemical compound with significant biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pentanamine backbone with a 4-chlorophenoxy group attached. Its chemical structure can be represented as follows:

- IUPAC Name: this compound hydrochloride

- CAS Number: 161523-72-4

The presence of the chlorophenoxy group is crucial as it influences the compound's interaction with biological targets, enhancing its pharmacological potential.

Research indicates that this compound interacts with various biological systems, primarily through:

- Receptor Binding: The compound may bind to specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition: It has shown potential in inhibiting certain enzymes, which can alter metabolic pathways and affect cellular functions.

The exact mechanisms are still under investigation, but preliminary studies suggest that its structural characteristics allow for targeted interactions within biological systems.

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Antimicrobial Activity: Preliminary studies have indicated that it may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.

- Antimalarial Potential: In vitro studies have shown promising results against Plasmodium falciparum, indicating potential use in antimalarial therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride | 1864063-66-0 | Similar structure but different chlorophenyl position |

| 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride | 1864059-65-3 | Different chlorophenyl substitution affecting biological activity |

| 4-Chlorobutan-1-amine hydrochloride | Not specified | Shorter chain length; potential for different reactivity |

This table illustrates how variations in the chlorophenyl substitution can lead to distinct biological activities. The unique substitution pattern of this compound may confer specific advantages in therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Studies : A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Antimalarial Activity : Research demonstrated that derivatives of this compound showed significant antimalarial activity with IC50 values lower than those of existing treatments .

- Inhibition Studies : Investigations into enzyme inhibition revealed that the compound could inhibit phospholipase A2, which plays a role in inflammatory processes .

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

5-(4-chlorophenoxy)pentan-1-amine |

InChI |

InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |

InChI Key |

RIPBVIMAJIKRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCN)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.